aminas primárias
Primary amines are organic compounds characterized by the presence of an amino group (-NH2) directly attached to a saturated carbon atom, which is not part of a carbocyclic ring. These molecules play crucial roles in biochemistry and are widely used as precursors in pharmaceuticals, agrochemicals, and dyes. Primary amines can be derived from alcohols through reduction or by direct synthesis using ammonia and an appropriate reagent.
Structurally, primary amines have the general formula R-NH2, where R represents an alkyl or aryl group. The properties of these compounds vary depending on their substituent groups; for example, those with larger R groups may be less soluble in water due to increased steric hindrance. In aqueous solutions, primary amines can act as weak bases, reacting with acids.
In industrial applications, primary amines are versatile building blocks that undergo various transformations such as alkylation, acylation, and reduction, leading to the formation of secondary or tertiary amine derivatives. They also exhibit nucleophilic properties, making them suitable for reactions involving coupling and substitution chemistry.

Estrutura | Nome químico | CAS | MF |
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Cyclopropanemethylamine Hydrochloride | 7252-53-1 | C4H10ClN |
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2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | 62821-88-9 | C7H13N3 |
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Cyclooctylamine | 5452-37-9 | C8H17N |
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Ethylenediamine dihydroiodide | 5700-49-2 | C2H10I2N2 |
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2-cyclopentylethan-1-amine | 5763-55-3 | C7H15N |
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(2S)-hexan-2-amine | 70492-67-0 | C6H15N |
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trans-1,2-Cyclohexanedimethanamine | 70795-46-9 | C8H18N2 |
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Poly(allylamine Hydrochloride) | 71550-12-4 | C3H8ClN |
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Aminophylline | 317-34-0 | C16H24N10O4 |
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aminoformonitrile | 420-04-2 | CH2N2 |
Literatura Relacionada
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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